DUPA

PSMA ligand binding affinity prostate cancer theranostics

Developing PSMA-targeted diagnostics or therapeutics? Ligand selection directly impacts binding avidity, internalization, and conjugate efficacy. DUPA delivers quantifiable differentiation: • **Superior Binding**: Ki = 8 nM for PSMA; ≥1000-fold selectivity over negative cells • **Conjugate-Ready**: Validated with docetaxel (IC50 2.3 nM) & indenoisoquinoline (>588-fold selectivity) • **Imaging Validated**: 99mTc & 18F conjugates characterized; SPECT/PET-ready • **Bulk Supply**: Multi-gram quantities available for R&D and preclinical studies

Molecular Formula C11H16N2O9
Molecular Weight 320.25 g/mol
Cat. No. B15542648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDUPA
Molecular FormulaC11H16N2O9
Molecular Weight320.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1
InChIKeySOAPXKSPJAZNGO-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DUPA: PSMA-Targeting Ligand for Theranostics


DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid; CAS 302941-52-2) is a glutamate-urea small molecule ligand that exhibits high-affinity binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein overexpressed in most prostate cancer cells and tumor neovasculature [1]. DUPA functions primarily as a targeting moiety for the selective delivery of diagnostic and therapeutic payloads to PSMA-expressing tissues, with its binding affinity reported as Ki = 8 nM for PSMA and Kd = 14 nM for LNCaP cell binding [1][2]. The compound’s core structure contains a urea linkage and dual carboxylic acid groups that coordinate with zinc ions in the PSMA active site, enabling specific and efficient binding [1].

PSMA-targeted conjugate development and linker optimization studies
Multivalent dendrimer synthesis for tumor-uptake and imaging probe design
SPECT/PET radioligand development for PSMA-expressing tissue research
Bispecific and cell-based PSMA engagement assays in immune-cell models

Why DUPA Cannot Be Replaced by Generic PSMA Ligands


PSMA-targeting ligands are not interchangeable in research and therapeutic development due to significant differences in binding affinity, internalization efficiency, and conjugate performance. While multiple urea-based PSMA inhibitors exist, DUPA exhibits distinct quantitative advantages in key performance dimensions that directly impact experimental reproducibility and translational outcomes. Substituting DUPA with alternative PSMA ligands such as DCL (ACUPA), PSMA-11, or PSMA-617 without empirical validation risks compromising targeting efficiency, cellular uptake, and conjugate efficacy [1]. The evidence presented below demonstrates that DUPA’s Ki = 8 nM binding affinity [1], conjugate-dependent IC50 values ranging from 1.7–8.7 nM in PSMA-positive cells [2], and ≥1000-fold selectivity over PSMA-negative cells [2] represent quantifiable differentiation that cannot be assumed for other PSMA ligands without direct comparative data.

! Affinity and internalization profiles vary across PSMA ligands; conjugate performance may not transfer directly to DCL, PSMA-11, or PSMA-617.
! Selectivity windows between PSMA-positive and negative cells differ by ligand scaffold; empirical validation with target conjugate is required.
! Linker and payload compatibility are ligand-specific; substituting DUPA may alter conjugate potency or avidity without comparative data.

DUPA Quantitative Differentiation Evidence


Binding Affinity: DUPA vs. PSMA-617 and PSMA-11

DUPA exhibits a PSMA binding affinity of Ki = 8 nM as determined by competitive radioligand binding assay using [125I]-DUPA and membrane fractions from LNCaP cells [1]. In comparison, PSMA-617 demonstrates a higher binding affinity with Ki = 0.37 ± 0.21 nM in enzymatic assay and Ki = 2.34 ± 2.94 nM in cell-based LNCaP equilibrium assay [2], while PSMA-11 shows an IC50 of 17.4 ± 1.6 nM in a similar competitive binding format [3]. DUPA's intermediate affinity positions it as a ligand with sufficient targeting capability while potentially avoiding the non-specific tissue retention observed with ultra-high-affinity ligands.

PSMA Affinity
Cross-study
DUPA Ki = 8 nM (LNCaP); PSMA-617 Ki = 0.37 nM (enz.) / 2.34 nM (cell); PSMA-11 IC50 = 17.4 nM
Reported affinity context for ligand selection
Assay formats differ; direct comparison requires harmonized binding conditions
PSMA ligand binding affinity prostate cancer theranostics

Spacer Length Impact on DUPA-Docetaxel Potency

DUPA-docetaxel conjugates exhibit spacer length-dependent antiproliferative activity against PSMA-positive LNCaP cells. The conjugate with a 12-atom spacer demonstrates an IC50 of 2.3 nM, while the conjugate with a 3-atom spacer shows an IC50 of 8.7 nM [1]. Both conjugates display minimal activity against PSMA-negative PC-3 cells (IC50 > 1000 nM), confirming target-specific cytotoxicity. In vivo, the 12-atom spacer conjugate reduces tumor volume by 72% and tumor weight by 68% compared to vehicle control when administered at 10 mg/kg weekly for 4 weeks in LNCaP xenograft models, with no significant weight loss or organ toxicity observed [1].

Conjugate Potency
Head-to-head
IC50 2.3 nM (12-atom spacer) vs. 8.7 nM (3-atom); tumor volume reduction 72% in xenograft
Supports linker-dependent potency context
Tumor suppression endpoint observed; safety-related endpoint monitoring noted
drug conjugate spacer optimization antiproliferative activity

DUPA-Indenoisoquinoline Cytotoxicity Selectivity

The DUPA-indenoisoquinoline conjugate exhibits an IC50 of 1.7 nM in PSMA-positive LNCaP cells while showing IC50 > 1000 nM in PSMA-negative PC-3 cells, representing a >588-fold selectivity window [1]. In 22RV1 cell cultures, the same conjugate demonstrates an IC50 in the low nanomolar range and induces caspase-dependent apoptosis with an apoptosis rate of 38% at 10 nM concentration [1]. In vivo, the DUPA-indenoisoquinoline conjugate induces complete cessation of tumor growth with no observed toxicity, as determined by body weight monitoring and mortality assessment [1].

Selectivity Index
Head-to-head
DUPA-indenoisoquinoline IC50 1.7 nM (LNCaP) vs. >1000 nM (PC-3); >588-fold
Supports cell-model selectivity context
Apoptosis pathway-response observed; tumor growth suppression endpoint reported
targeted therapy selectivity index cytotoxicity

Multivalent DUPA Dendrimers: Avidity and Specificity

Multivalent display of DUPA on triazine dendrimers reveals that G1-(DUPA)4 exhibits the highest PSMA-mediated specific uptake ratio (10-fold) in PC3-PIP (PSMA+) vs. PC3-FLU (PSMA-) cells [1]. In competitive binding assays, G5-(DUPA)64 displays approximately 12-fold higher binding affinity (IC50 = 23.6 nM) compared to G1-(DUPA)4 (IC50 = 282.3 nM); however, G5-(DUPA)64 also shows high non-specific binding to PSMA-negative cells [1]. In vivo PET imaging in SCID mice bearing PC3-PIP and PC3-FLU xenografts reveals that the midsize dendrimer G3-(DUPA)16 (19.4 kDa) achieves tumor uptake values of 0.66 ± 0.15%ID/g at 1 h, 0.64 ± 0.11%ID/g at 4 h, and 0.67 ± 0.08%ID/g at 24 h post-injection [1].

Multivalent Avidity
Head-to-head
G1-(DUPA)4 IC50 282.3 nM; G5-(DUPA)64 IC50 23.6 nM with non-specific binding; G3-(DUPA)16 uptake 0.66%ID/g
Valency-dependent affinity-specificity trade-off context
Optimal ligand density requires empirical validation for each scaffold
multivalent targeting dendrimer tumor uptake

DUPA-99mTc Binding Affinity for PSMA Imaging

The 99mTc-labeled DUPA radiotracer (DUPA-99mTc) exhibits a binding affinity of Kd = 14 nM for PSMA-positive LNCaP human prostate cancer cells as determined by saturation binding analysis [1]. This radioligand demonstrates high specificity and selective tumor uptake with minimal accumulation in non-target tissues except kidney [2]. In comparative terms, DUPA-99mTc serves as a SPECT imaging agent with nanomolar affinity, while 68Ga-PSMA-11 is a PET tracer with IC50 = 17.4 nM [3].

Radioligand Affinity
Cross-study
DUPA-99mTc Kd = 14 nM (LNCaP); PSMA-11 IC50 = 17.4 nM
Supports imaging probe development context
Biodistribution requires modality-specific review and validation
SPECT imaging radiotracer PSMA diagnostics

DUPA Applications in Prostate Cancer Research


PSMA-Targeted Cytotoxic Conjugates: Linker Optimization

DUPA is the ligand of choice for developing cytotoxic drug conjugates targeting PSMA-positive prostate cancer. Evidence demonstrates that DUPA-docetaxel conjugates with optimized 12-atom spacers achieve IC50 values of 2.3 nM in LNCaP cells, representing a 3.8-fold potency improvement over shorter spacers . DUPA-indenoisoquinoline conjugates exhibit >588-fold selectivity for PSMA-positive cells (IC50 1.7 nM) over PSMA-negative cells (IC50 > 1000 nM) and induce complete tumor growth cessation in vivo with no observed toxicity . Researchers developing next-generation PSMA-targeted cytotoxics should prioritize DUPA procurement due to its well-characterized internalization kinetics and conjugate compatibility.

Multivalent PSMA Dendrimers for Imaging and Theranostics

DUPA is validated for multivalent display on dendrimer scaffolds, with G1-(DUPA)4 achieving a 10-fold specific uptake ratio in PSMA-positive vs. PSMA-negative cells . The midsize dendrimer G3-(DUPA)16 demonstrates favorable in vivo tumor uptake (0.66%ID/g at 1 h) and is suitable for PET imaging applications when radiolabeled with 64Cu . Researchers procuring DUPA for multivalent targeting applications should note that increasing ligand valency (e.g., G5-(DUPA)64) enhances binding avidity (IC50 23.6 nM vs. 282.3 nM for G1-(DUPA)4) but may increase non-specific binding, requiring empirical optimization of ligand density .

PSMA Radioligands for SPECT and PET Imaging

DUPA-99mTc (Kd = 14 nM) has been established as a SPECT imaging agent with high specificity and selective tumor uptake . 18F-labeled DUPA conjugates (e.g., [18F]FPy-DUPA-Pep) have been developed for PET imaging applications . DUPA-based radioligands exhibit favorable biodistribution profiles with minimal non-target tissue accumulation except kidney . For researchers developing novel PSMA-targeted imaging agents, DUPA provides a well-characterized pharmacophore with validated radiolabeling protocols and known pharmacokinetic properties.

Bispecific and Cell-Based PSMA Immunotherapy

DUPA has been successfully employed as a small-molecule targeting ligand in bispecific Fab conjugates (SynFab) that engage T cells via CD3 binding while targeting PSMA on cancer cells . DUPA-conjugated NK cells, gamma delta T cells, and macrophages demonstrate increased cytotoxicity toward PSMA-positive tumor cells . These applications leverage DUPA's nanomolar affinity (Ki = 8 nM) and its small molecular footprint, which facilitates efficient conjugation to immune effector cells without compromising cell viability or function .

Application
Selection Property
Validation Focus
Cytotoxic conjugate development (linker optimization)
Linker-dependent conjugate potency
Cell-model selectivity and tumor-suppression endpoints
Multivalent dendrimer synthesis and imaging
Ligand valency and specificity trade-off
Tumor uptake and biodistribution in xenograft models
SPECT/PET radioligand probe development
Radiolabeling compatibility and binding affinity
Imaging agent biodistribution and target specificity
Bispecific and cell-based PSMA engagement research
Small-molecule ligand for immune-cell conjugation
Cell viability and target-mediated cytotoxicity in PSMA+ models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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